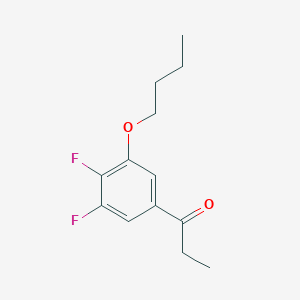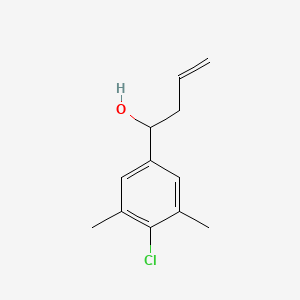![molecular formula C12H18O3S B7991132 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . This compound features a 1,3-dioxane ring, a thienyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes and 1,3-dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale, utilizing efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild conditions . The use of trialkyl orthoformate and catalytic tetrabutylammonium tribromide in absolute alcohol is also common for large-scale synthesis .
化学反应分析
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Electrophilic Addition: Using electrophiles such as RCOCl, RCHO, CH3I, and :CCl2.
Common Reagents and Conditions
Common reagents include strong acids like HClO4 in CH2Cl2 for oxidation, and bases like LDA, NEt3, Py, and t-BuOK for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring high temperatures or specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
科学研究应用
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets and pathways. The 1,3-dioxane ring and thienyl group contribute to its reactivity and ability to form stable intermediates in various reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
1,3-Dioxane: A simpler analog without the thienyl and propanol groups.
1,3-Dioxolane: Similar structure but with a five-membered ring instead of a six-membered ring.
5-Methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the dioxane and propanol moieties.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring, a thienyl group, and a propanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRDNDCHLOAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



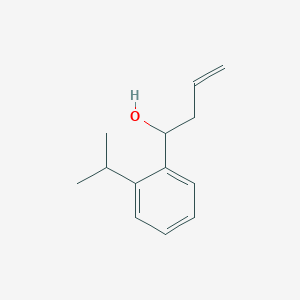

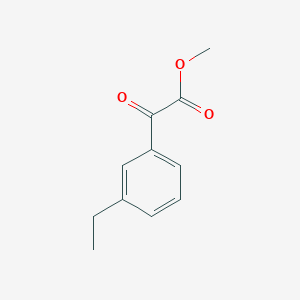
![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)
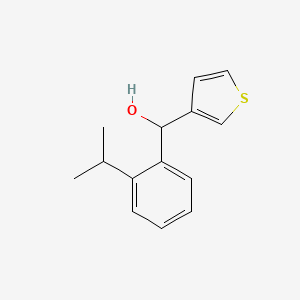
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)


